N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide
Description
This compound features a 5-methylisoxazole-3-carboxamide core linked to a phenethyl group substituted with an aminosulphonyl moiety at the para position. Structural analogs often vary in substituents on the phenyl ring or isoxazole moiety, leading to differences in pharmacological profiles .
Properties
CAS No. |
24488-95-7 |
|---|---|
Molecular Formula |
C13H15N3O4S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
4-[1-[(3-formyl-1,2-oxazol-5-yl)methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C13H15N3O4S/c1-9(15-7-12-6-11(8-17)16-20-12)10-2-4-13(5-3-10)21(14,18)19/h2-6,8-9,15H,7H2,1H3,(H2,14,18,19) |
InChI Key |
JMMRXTZWIJMKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=C(C=C2)S(=O)(=O)N |
Other CAS No. |
24488-95-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps. One common approach is the reaction of 4-aminobenzenesulfonamide with an appropriate isoxazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The isoxazole ring may interact with cellular receptors, modulating signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Glisoxepide (Trade Name)
Structure: N-[2-(4-{[(Azepan-1-yl)carbamoyl]aminosulfonyl}phenyl)ethyl]-5-methylisoxazole-3-carboxamide. Key Differences:
- The sulfamoyl group in the target compound is replaced with a bulkier azepane-carbamoyl-sulfamoyl moiety in Glisoxepide.
- Functional Impact : Glisoxepide’s structural complexity enhances binding to sulfonylurea receptors (SUR1), making it a hypoglycemic agent. The target compound’s simpler sulfonamide group may favor antimicrobial or enzyme-inhibitory roles over glucose regulation .
N-[4-(Dimethylamino)phenyl]-5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxamide (Compound 40)
Structure: Features a nitro-substituted phenyl on the isoxazole and a dimethylamino group on the para-phenyl. Key Differences:
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (electron-withdrawing) in Compound 40 contrasts with the sulfonamide (moderately electron-withdrawing) in the target. This affects electronic distribution and redox stability.
- Activity : Nitro groups often enhance antibacterial activity but may increase cytotoxicity, whereas sulfonamides balance potency with solubility .
N-(4-Isopropyl-3-methylphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide (4e)
Structure : Contains a lipophilic isopropyl-methylphenyl group.
Key Differences :
HIV Reverse Transcriptase Inhibitor ()
Structure: N-(2-(4-(Aminosulfonyl)phenyl)ethyl)-2-(2-thienyl)acetamide. Key Differences:
Antimicrobial Activity
Compounds with sulfamoyl groups (e.g., the target) show broad-spectrum antimicrobial activity due to hydrogen bonding with bacterial enzymes. In contrast, analogs like Compound 40 (nitro-substituted) exhibit stronger Gram-negative activity but higher cytotoxicity .
Enzyme Inhibition
The sulfonamide moiety in the target compound mimics p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) in folate synthesis. Bulkier analogs (e.g., Glisoxepide) shift activity toward mammalian targets like SUR1 .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound 40 (Nitro) | Glisoxepide |
|---|---|---|---|
| logP | ~1.8 (moderate polarity) | ~2.5 (lipophilic) | ~2.0 (balanced) |
| Solubility (mg/mL) | >10 (aqueous) | <5 (low) | ~8 (moderate) |
| Metabolic Stability | High (sulfonamide) | Low (nitro reduction) | Moderate (azepane hydrolysis) |
Computational and Crystallographic Insights
- AutoDock Studies : The sulfonamide group in the target compound forms stable hydrogen bonds with bacterial DHPS (binding energy: −9.2 kcal/mol), outperforming nitro analogs (−7.8 kcal/mol) .
- Crystallography () : A structurally similar compound bound to S1P lyase shows the phenethyl chain adopting a bent conformation, suggesting flexibility in the target compound’s side chain enhances target engagement .
Biological Activity
N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features an isoxazole ring, an aminosulfonyl group, and a carboxamide functional group, which contribute to its biological properties.
Biological Activity
Preliminary studies have demonstrated that this compound exhibits several promising biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially due to its structural similarity to known sulfonamide antibiotics.
- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, similar to other derivatives with isoxazole structures .
- Antiproliferative Effects : In vitro studies indicate that it can inhibit cell proliferation in certain human cancer cell lines .
Synthesis Methods
The synthesis of this compound can be approached through various chemical pathways. A typical method involves the reaction of an appropriate amine with a substituted isoxazole derivative, followed by the introduction of the aminosulfonyl group. The following table summarizes some synthetic routes:
| Step | Reaction Type | Reagents Used | Outcome |
|---|---|---|---|
| 1 | Nucleophilic Addition | Primary amine + Isoxazole derivative | Formation of an intermediate |
| 2 | Sulfonation | Aminosulfonyl chloride + Intermediate | Synthesis of final product |
| 3 | Purification | Crystallization or chromatography | Pure compound for biological testing |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against strains resistant to conventional antibiotics.
- Anti-inflammatory Mechanism : Research indicated that compounds with isoxazole rings could effectively inhibit lipopolysaccharide (LPS)-induced TNF-α production in human blood cultures, suggesting a potential mechanism for their anti-inflammatory effects .
- Cancer Cell Proliferation : Investigations into antiproliferative effects revealed that certain isoxazole derivatives significantly reduced cell viability in cancer cell lines through apoptosis induction mechanisms involving caspase activation .
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique biological activity:
| Compound Name | Structure Features | Biological Activity | Unique Aspect |
|---|---|---|---|
| Sulfanilamide | Sulfonamide group | Antibacterial | First sulfonamide antibiotic |
| Isoxazolamide | Isoxazole ring | Antimicrobial | Selective against certain bacteria |
| Benzamides | Benzene ring with amide | Anti-inflammatory | Broad spectrum of activity |
The combination of an isoxazole structure with an aminosulfonyl moiety in this compound may enhance its biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
